N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide
Description
Historical Development of Triazolo[4,3-a]pyrazine Scaffolds
The triazolo[4,3-a]pyrazine scaffold emerged as a pharmacologically significant heterocyclic system in the early 21st century, driven by its electron-deficient nature and capacity for diverse functionalization. Initial explorations focused on its role in neurological therapeutics, such as N-methyl-D-aspartate receptor modulation. By 2017, researchers identified its utility in adenosine receptor antagonism, where the triazolopyrazin-3-one variant demonstrated high affinity for human adenosine receptors. The scaffold gained prominence in antimalarial research through the Open Source Malaria (OSM) consortium’s Series 4 compounds, which exhibited nanomolar efficacy against Plasmodium falciparum.
A pivotal advancement occurred with the integration of pyridazinone and pyrazine moieties, enhancing kinase inhibitory properties. For instance, compound 22i (triazolo[4,3-a]pyrazine derivative) achieved c-Met kinase inhibition at 48 nM, coupled with antiproliferative IC~50~ values of 0.15–2.85 μM in cancer cell lines. These breakthroughs underscored the scaffold’s adaptability, paving the way for piperazine-carboxamide functionalization to optimize pharmacokinetic profiles.
Classification within Heterocyclic Chemistry Framework
Triazolopyrazines belong to the broader class of fused heterocycles, characterized by a bicyclic system combining a 1,2,4-triazole ring with a pyrazine ring. The International Union of Pure and Applied Chemistry (IUPAC) designates these systems as triazolo[4,3-a]pyrazines, where the triazole’s nitrogen atoms occupy positions 1, 2, and 4, and the pyrazine is fused at the a-face. This classification distinguishes them from isomeric forms like triazolo[1,5-a]pyrazines, which exhibit distinct electronic and steric properties.
The incorporation of piperazine-carboxamide groups introduces additional complexity. Piperazine, a six-membered diamine ring, enhances solubility and enables hydrogen bonding interactions, while carboxamide linkages provide structural rigidity. For example, N-cyclohexyl-4-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide (C~19~H~25~N~7~O) exemplifies this hybrid architecture, merging a triazolopyrazine core with a cyclohexyl-piperazine carboxamide side chain.
Significance in Medicinal Chemistry Research
Triazolopyrazine derivatives have demonstrated broad-spectrum bioactivity, particularly in oncology and infectious diseases. Their mechanism often involves kinase inhibition, as evidenced by compound 17l , which suppressed c-Met and VEGFR-2 kinases at IC~50~ values of 26 nM and 2.6 μM, respectively, while inducing apoptosis in A549 lung cancer cells. Similarly, antimalarial derivatives from the OSM Series 4 inhibited Plasmodium falciparum growth with IC~50~ values as low as 0.016 μM, attributed to PfATP4 disruption.
The scaffold’s versatility enables multitarget engagement. For instance, 22i concurrently inhibited c-Met kinase and arrested the cell cycle in G0/G1 phase, highlighting its dual mechanistic role. Structural modifications, such as methyl group introduction at the triazole ring (e.g., 3-methyl in the subject compound), further modulate selectivity and potency.
Evolution of Piperazine-Carboxamide Functionalized Triazolopyrazines
The fusion of piperazine-carboxamide groups with triazolopyrazines represents a strategic response to early scaffolds’ limitations, such as poor bioavailability and off-target effects. Initial derivatives, like foretinib analogs, prioritized kinase affinity but suffered from metabolic instability. Introducing piperazine-carboxamide side chains addressed these issues by improving water solubility and reducing hepatic clearance.
For example, N-cyclohexyl-4-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide leverages its cyclohexyl group to enhance membrane permeability while the carboxamide stabilizes binding to kinase ATP pockets. Molecular dynamics simulations confirm that these modifications prolong target residence time compared to non-functionalized analogs.
Structural Evolution Timeline:
Properties
IUPAC Name |
N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-13-20-21-16-15(18-7-8-24(13)16)22-9-11-23(12-10-22)17(25)19-14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOSFFTUDOSPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine with N-cyclohexylpiperazine in the presence of a base such as triethylamine and a solvent like dimethylformamide . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Piperazine Functionalization
The piperazine ring is introduced through nucleophilic substitution or coupling:
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Nucleophilic Substitution : Piperazine reacts with halogenated triazolo-pyrazines (e.g., 8-chloro-triazolo-pyrazine) in polar solvents (DMF, DMSO) with bases like K₂CO₃ .
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Acylation : The cyclohexyl carboxamide group is introduced via reaction of piperazine with cyclohexyl isocyanate or chloroformate derivatives .
Triazolo-Pyrazine Reactivity
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Electrophilic Substitution : The electron-deficient pyrazine ring undergoes substitution at the 8-position with nucleophiles (e.g., amines, thiols) under mild conditions .
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Cross-Coupling : Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions enable aryl/heteroaryl group installation at the 8-position .
Piperazine Modifications
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Alkylation/Acylation : The secondary amine of piperazine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides .
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Oxidation : Piperazine can be oxidized to pyrazine derivatives using strong oxidants (e.g., KMnO₄), though this is rare in the presence of sensitive triazolo-pyrazine groups .
Carboxamide Stability
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Hydrolysis : The carboxamide bond resists hydrolysis under neutral conditions but cleaves under strong acidic (HCl, reflux) or basic (NaOH, 100°C) conditions to yield cyclohexylamine and piperazine-carboxylic acid .
Functionalization Strategies
Biological Activity and Stability
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Metabolic Stability : The triazolo-pyrazine core exhibits moderate metabolic stability in hepatic microsomes (t₁/₂: ~2–4 hours) .
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CYP450 Inhibition : The compound shows weak inhibition of CYP3A4 (IC₅₀ > 10 μM), suggesting low drug-drug interaction risk .
Key Research Findings
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Stereochemical Control : Chiral resolution via SFC chromatography is critical for isolating enantiomerically pure forms of triazolo-pyrazine derivatives .
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Solubility Enhancement : PEGylation of the piperazine nitrogen improves aqueous solubility (log P reduced from 3.2 to 1.8) .
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Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 250°C, indicating suitability for high-temperature reactions .
Scientific Research Applications
Anticancer Activity
The compound has shown promise in the field of oncology. Research indicates that derivatives of triazolo-pyrazines exhibit significant inhibition of c-Met kinases, which are implicated in various cancers. For instance, a related compound demonstrated potent activity against non-small cell lung cancer and renal cell carcinoma, suggesting that N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide could serve as a lead compound for developing new anticancer therapies .
Neurological Applications
Triazole derivatives have been explored for their neuroprotective properties. The scaffold of this compound may be beneficial in treating neurological disorders such as schizophrenia and epilepsy. Studies suggest that modifications to the triazole structure can enhance binding affinities to specific receptors involved in these conditions .
Antimicrobial Properties
The incorporation of triazole moieties into drug design has also been linked to antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial and fungal strains. This suggests that this compound could be evaluated for its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Researchers have identified key substituents on the triazole and piperazine rings that significantly influence biological activity.
Table 1: Key Structural Modifications and Their Effects
| Modification Type | Description | Impact on Activity |
|---|---|---|
| Triazole Substituents | Variations at position 3 | Enhanced potency against c-Met |
| Piperazine Modifications | Alterations at position 1 | Improved selectivity for receptors |
| Cyclohexyl Group | Presence of cyclohexyl | Increased lipophilicity |
Preclinical Studies
In preclinical models, compounds derived from triazolo-pyrazines have demonstrated favorable pharmacokinetic profiles and significant tumor growth inhibition in xenograft models. For instance, a derivative exhibiting similar structural characteristics was found to reduce tumor size by over 50% in mouse models of lung cancer .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By binding to these targets, the compound can disrupt cellular signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Substituents on the Triazolopyrazine Core
- Target Compound : 3-methyl substitution on the triazolopyrazine ring.
- Compound from : (2R,6S)-4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-2,6-dimethylmorpholine replaces the piperazine-carboxamide with a morpholine ring. The stereochemistry (2R,6S) may influence binding specificity in chiral environments .
- Compound from : 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine features a nitro- and fluoro-substituted phenoxy group at position 6.
Modifications at Position 8
Pharmacological Potential
- Triazolopyrazinones (): Reported to exhibit cytotoxic, membrane-stabilizing, and cardioprotective activities. The target compound’s cyclohexyl carboxamide may enhance blood-brain barrier penetration compared to hydroxylated analogs (e.g., ’s 8-hydroxy derivative) .
Physicochemical Properties
Biological Activity
N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide (CAS Number: 1903047-52-8) is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 343.4 g/mol. The compound features a piperazine ring substituted with a triazole and pyrazine moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound involves the reaction of cyclohexyl and piperazine derivatives with triazole and pyrazine intermediates. The methodology typically includes condensation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired purity.
Antitumor Activity
Recent studies have indicated that derivatives of triazole and piperazine exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. Notably:
- Cell Lines Tested : TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma).
- Mechanism : Induction of apoptosis through mitochondrial pathways has been observed in these studies.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | TK-10 | 5.0 | Apoptosis induction |
| Compound B | HT-29 | 7.5 | Mitochondrial disruption |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
CNS Activity
Preliminary studies suggest potential central nervous system (CNS) effects due to the piperazine structure. Compounds in this class may act as anxiolytics or antidepressants by modulating neurotransmitter systems.
Case Studies
- Antitumor Efficacy : A study conducted on a series of triazole-piperazine derivatives demonstrated that modifications in the substituents significantly affected their cytotoxicity against cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of established chemotherapeutics.
- Antimicrobial Testing : In vitro tests revealed that the compound maintained its efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | CDI, DMF, 100°C, 24h | 50-75% | |
| Coupling | EDCI·HCl, HOBt, DIPEA, 60°C | 65-85% |
Basic: How is the purity of synthesized N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[...]) typically assessed?
Methodological Answer:
Purity is evaluated using:
- TLC Monitoring : Solvent systems like cyclohexane/ethyl acetate (2:1) to track reaction progress .
- Recrystallization : Purification via solvent mixtures (e.g., DMF/i-propanol) .
- Spectroscopic Techniques :
Advanced: How can contradictory reports on cyclization efficiency using different acid catalysts be resolved?
Methodological Answer:
Discrepancies arise from catalyst choice and reaction kinetics:
- CDI vs. Ortho-Esters : CDI () offers broader substrate tolerance but requires anhydrous conditions, while ortho-esters () are moisture-tolerant but limited to alkyl-substituted acids.
- Microwave-Assisted Cyclization : Reduces reaction time from 24 hours to <1 hour, improving yields (e.g., palladium-catalyzed methods in ).
- Mechanistic Analysis : CDI forms active acyl imidazolides, whereas ortho-esters generate transient acylium ions. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
Recommendation : Optimize using high-throughput screening (HTS) to compare catalysts under controlled humidity and temperature.
Advanced: What strategies optimize the coupling reaction between piperazine-carboxamide and triazolopyrazine moieties?
Methodological Answer:
Key strategies include:
- Coupling Reagents : EDCI·HCl/HOBt outperforms DCC due to reduced side reactions (e.g., racemization) .
- Solvent Effects : DMF enhances solubility of polar intermediates; switching to DMAc may improve yields for sterically hindered substrates.
- Base Selection : DIPEA () is preferred over TEA for its superior proton scavenging in DMF.
- Temperature Control : Heating at 60°C (vs. room temperature) accelerates amide bond formation without epimerization .
Q. Table 2: Coupling Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reagent | EDCI·HCl/HOBt | +20% vs. DCC |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Base | DIPEA (2 equiv) | Minimizes byproducts |
Basic: What biological activities have been reported for triazolopyrazine derivatives?
Methodological Answer:
Triazolopyrazines exhibit:
- Antitumor Activity : Derivatives inhibit MCF-7 and HEPG2 cell lines (IC50 < 10 µM), comparable to 5-fluorouracil .
- Anti-inflammatory Effects : Compound 10a () showed 82.8% inhibition in carrageenan-induced edema models, surpassing ibuprofen (79.5%).
- Antimicrobial Properties : MIC values < 1 µg/mL against S. aureus and E. coli for derivatives with electron-withdrawing groups .
Advanced: How does the substitution pattern on the triazolopyrazine ring affect pharmacological activity?
Methodological Answer:
Structure-activity relationships (SAR) reveal:
- 3-Methyl Substitution : Enhances metabolic stability by reducing CYP450 oxidation .
- Electron-Withdrawing Groups (e.g., -NO2) : Improve antimicrobial potency but increase cytotoxicity .
- Piperazine Linker Flexibility : N-cyclohexyl groups (vs. aryl) improve blood-brain barrier penetration in CNS-targeted analogs .
Q. Table 3: SAR Trends in Triazolopyrazines
| Substituent | Pharmacological Impact | Example Activity |
|---|---|---|
| 3-Methyl | ↑ Metabolic stability | Antitumor IC50: 8 µM |
| 8-Amino | ↑ Solubility | Anti-inflammatory ED50: 25 mg/kg |
| Cyclohexyl (Piperazine) | ↑ CNS bioavailability | Analgesic effect: 70% vs. control |
Advanced: How to address low yields in the final recrystallization step?
Methodological Answer:
Low yields often stem from poor solubility or impurities:
- Solvent Screening : Test DMF/i-propanol (1:2) or ethyl acetate/hexane gradients .
- Additive Use : 1% acetic acid in recrystallization solvents can disrupt π-π stacking in aromatic byproducts.
- Column Chromatography : For stubborn impurities, use silica gel with CH2Cl2/MeOH (95:5) .
Basic: What spectroscopic techniques confirm the triazolopyrazine core structure?
Methodological Answer:
- IR Spectroscopy : Peaks at 2139 cm⁻¹ (C≡N) and 1545 cm⁻¹ (triazole ring) .
- Mass Spectrometry : HRMS confirms molecular ions (e.g., m/z 238.0961 for C12H10N6) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., N1 vs. N2 substitution) .
Advanced: How to validate contradictory cytotoxicity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to calculate accurate IC50 values .
- Assay Normalization : Include controls for ATP content (CellTiter-Glo) to rule out false positives .
- Mechanistic Profiling : Compare apoptosis markers (caspase-3) vs. necrosis (LDH release) to confirm mode of action .
Basic: What are the storage conditions for N-cyclohexyl-4-(3-methyl-[...])?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
